Cas no 2138278-83-6 (3-(azepan-2-yl)-1,1,1-trifluorobutan-2-one)

3-(azepan-2-yl)-1,1,1-trifluorobutan-2-one structure
2138278-83-6 structure
Product Name:3-(azepan-2-yl)-1,1,1-trifluorobutan-2-one
CAS No:2138278-83-6
MF:C10H16F3NO
MW:223.235353469849
CID:6218803
PubChem ID:164664045
Update Time:2025-07-16

3-(azepan-2-yl)-1,1,1-trifluorobutan-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-(azepan-2-yl)-1,1,1-trifluorobutan-2-one
    • EN300-1127340
    • 2138278-83-6
    • Inchi: 1S/C10H16F3NO/c1-7(9(15)10(11,12)13)8-5-3-2-4-6-14-8/h7-8,14H,2-6H2,1H3
    • InChI Key: UPSRKQIHGWTUEX-UHFFFAOYSA-N
    • SMILES: FC(C(C(C)C1CCCCCN1)=O)(F)F

Computed Properties

  • Exact Mass: 223.11839862g/mol
  • Monoisotopic Mass: 223.11839862g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 29.1Ų

3-(azepan-2-yl)-1,1,1-trifluorobutan-2-one Pricemore >>

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Additional information on 3-(azepan-2-yl)-1,1,1-trifluorobutan-2-one

Exploring the Properties and Applications of 3-(azepan-2-yl)-1,1,1-trifluorobutan-2-one (CAS No. 2138278-83-6)

In the realm of organic chemistry, 3-(azepan-2-yl)-1,1,1-trifluorobutan-2-one (CAS No. 2138278-83-6) has garnered significant attention due to its unique structural features and versatile applications. This compound, characterized by its azepane ring and trifluoromethyl group, is a subject of interest in pharmaceutical research, agrochemical development, and material science. Its molecular formula, C10H16F3NO, reflects a balanced combination of hydrophobicity and reactivity, making it a valuable intermediate in synthetic chemistry.

The azepane moiety in 3-(azepan-2-yl)-1,1,1-trifluorobutan-2-one contributes to its conformational flexibility, which is crucial for binding to biological targets. Meanwhile, the trifluorobutanone group enhances its metabolic stability, a property highly sought after in drug design. Researchers are increasingly exploring this compound for its potential in developing enzyme inhibitors and receptor modulators, addressing pressing medical challenges such as neurodegenerative diseases and metabolic disorders.

From an industrial perspective, 3-(azepan-2-yl)-1,1,1-trifluorobutan-2-one is gaining traction as a building block for high-performance materials. Its fluorine-rich structure imparts thermal and chemical resistance, making it suitable for coatings and adhesives in extreme environments. Additionally, its role in green chemistry initiatives is noteworthy, as it can be synthesized using sustainable catalysts and solvent-free methods, aligning with global efforts to reduce environmental impact.

Recent advancements in computational chemistry have enabled deeper insights into the electronic properties of 3-(azepan-2-yl)-1,1,1-trifluorobutan-2-one. Studies leveraging density functional theory (DFT) reveal its potential as a ligand in catalytic systems, particularly in asymmetric synthesis. This aligns with the growing demand for chiral compounds in the pharmaceutical industry, where enantioselectivity is critical for drug efficacy and safety.

In the context of user-searched queries, questions like "What are the uses of 3-(azepan-2-yl)-1,1,1-trifluorobutan-2-one?" and "How is CAS No. 2138278-83-6 synthesized?" highlight the compound's relevance. Addressing these, the synthesis typically involves aza-Michael addition reactions or reductive amination of ketones, followed by fluorination steps. Its applications span flavor and fragrance industries, where its ketone functionality contributes to unique olfactory profiles.

Another trending topic is the compound's role in bioisosterism, where the trifluoromethyl group serves as a substitute for other functional groups to improve pharmacokinetics. This strategy is pivotal in modern medicinal chemistry, as evidenced by its inclusion in drug discovery pipelines. Furthermore, its stability under physiological conditions makes it a candidate for prodrug development, addressing challenges like oral bioavailability.

Environmental and regulatory considerations are also paramount. 3-(azepan-2-yl)-1,1,1-trifluorobutan-2-one is designed to comply with REACH and FDA guidelines, ensuring its safe use in consumer products. Its low toxicity profile, as indicated by in vitro assays, positions it favorably for cosmetic formulations and personal care products, meeting the demand for eco-friendly ingredients.

In summary, 3-(azepan-2-yl)-1,1,1-trifluorobutan-2-one (CAS No. 2138278-83-6) exemplifies the intersection of innovation and practicality in chemical research. Its multifaceted applications—from pharmaceutical intermediates to advanced materials—underscore its importance in addressing contemporary scientific and industrial challenges. As research progresses, this compound is poised to play a pivotal role in shaping the future of sustainable chemistry and life sciences.

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